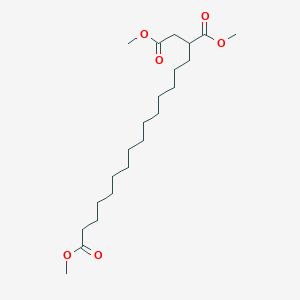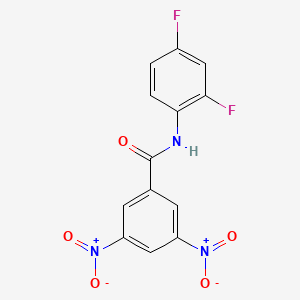
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,4-difluoroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of N-(2,4-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although these are less common.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of fluorine and nitro substitutions on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and receptors that play a crucial role in cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The presence of fluorine atoms enhances its binding affinity to these targets, while the nitro groups contribute to its overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with one less nitro group, leading to different reactivity and applications.
2,4-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
Uniqueness
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide is unique due to the combination of fluorine and nitro groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H7F2N3O5 |
|---|---|
Peso molecular |
323.21 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
Clave InChI |
CJEQXOUSAMWFCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



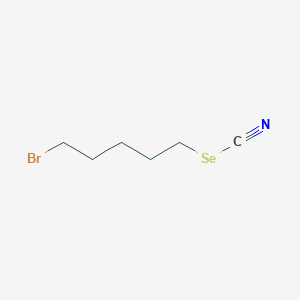
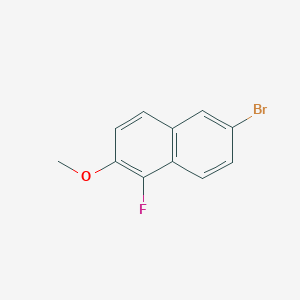
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
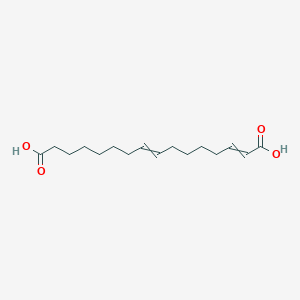
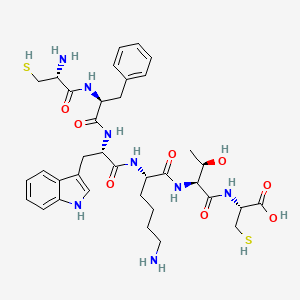
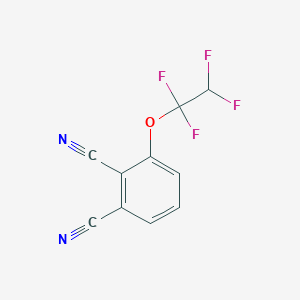
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
